molecular formula C14H19NO4S B6969053 4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide

Cat. No.: B6969053
M. Wt: 297.37 g/mol
InChI Key: LCOSCTJWAATWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an acetyl group, a methyl group, and an oxolan-3-ylmethyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzenesulfonyl chloride, N-methylamine, and oxolan-3-ylmethanol.

    Formation of Intermediate: The first step involves the reaction of 4-acetylbenzenesulfonyl chloride with N-methylamine to form an intermediate, 4-acetyl-N-methylbenzenesulfonamide.

    Introduction of Oxolan-3-ylmethyl Group: The intermediate is then reacted with oxolan-3-ylmethanol under suitable conditions to introduce the oxolan-3-ylmethyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, such as metabolic or signaling pathways, to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide: Similar structure with the oxolan group attached at a different position.

    4-acetyl-N-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

    4-acetyl-N-methyl-N-(oxolan-4-ylmethyl)benzenesulfonamide: Similar structure with the oxolan group attached at a different position.

Uniqueness

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide is unique due to the specific position of the oxolan-3-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-acetyl-N-methyl-N-(oxolan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11(16)13-3-5-14(6-4-13)20(17,18)15(2)9-12-7-8-19-10-12/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSCTJWAATWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.